![molecular formula C17H19NO4 B1379498 tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate CAS No. 1803605-07-3](/img/structure/B1379498.png)
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Overview
Description
“tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate” is a chemical compound with the CAS Number: 1803605-07-3 . It has a molecular weight of 301.34 and its IUPAC name is tert-butyl (2- (4-methylbenzoyl)furan-3-yl)carbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4/c1-11-5-7-12 (8-6-11)14 (19)15-13 (9-10-21-15)18-16 (20)22-17 (2,3)4/h5-10H,1-4H3, (H,18,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of carbamate derivatives, including tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate, have been explored for their unique hydrogen bonding and molecular packing properties. Studies have demonstrated the importance of hydrogen bonds in assembling molecules into three-dimensional architectures, highlighting the compound's role in the development of new materials and molecular structures. The interplay of strong and weak hydrogen bonds in such compounds has been shown to form motifs with pseudo symmetry, contributing to their crystalline structures (Das et al., 2016).
Catalytic Applications
The compound has been implicated in catalytic processes, particularly in the C-H bond activation/borylation of furans and thiophenes. A study involving an iron-methyl complex demonstrated the compound's ability to activate C-H bonds, leading to the formation of aryl complexes. This activation is crucial for the dehydrogenative coupling of furans or thiophenes with pinacolborane, showcasing the compound's potential in organic synthesis and catalysis (Hatanaka et al., 2010).
Intermediate for Synthesis
As an intermediate, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate plays a significant role in the synthesis of various biologically active compounds. Its utility in forming other complex molecules is highlighted through its involvement in multi-step synthetic processes. For example, it has been used in the synthesis of compounds related to omisertinib (AZD9291), a notable achievement in medicinal chemistry (Zhao et al., 2017).
Protective Group Chemistry
In the realm of amino protecting group chemistry, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate serves as a pivotal example of the versatility of silyl carbamates. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's importance in synthesizing and manipulating amino acids and peptides. This enables the conversion of N-tert-butoxycarbonyl (Boc) compounds into their corresponding N-benzyloxycarbonyl (Z) compounds under mild reaction conditions, showcasing the compound's utility in peptide synthesis (Sakaitani & Ohfune, 1990).
properties
IUPAC Name |
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUJOVZZUCWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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